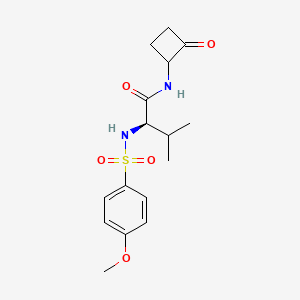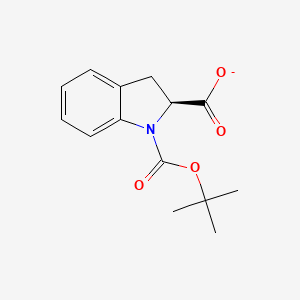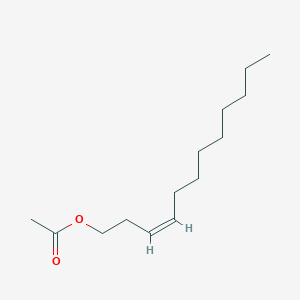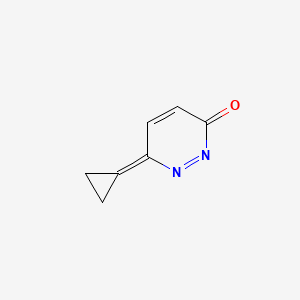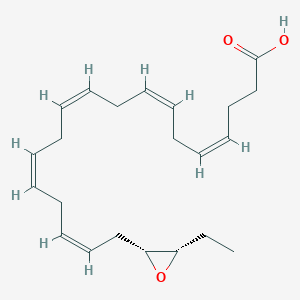
5-(4-methoxyphenoxy)-2-methylsulfanyl-1H-pyrimidine-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxyphenoxy)-2-methylsulfanyl-1H-pyrimidine-4,6-dione is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenoxy group, a methylsulfanyl group, and a pyrimidine-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenoxy)-2-methylsulfanyl-1H-pyrimidine-4,6-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenol with appropriate pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methoxyphenoxy)-2-methylsulfanyl-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or amines.
Substitution: The methoxyphenoxy and methylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has been investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research has focused on its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(4-methoxyphenoxy)-2-methylsulfanyl-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions help elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Uniqueness
Compared to similar compounds, 5-(4-methoxyphenoxy)-2-methylsulfanyl-1H-pyrimidine-4,6-dione exhibits unique structural features and chemical propertiesThe compound’s ability to undergo various chemical reactions and its potential biological activities set it apart from other similar molecules .
Propiedades
Fórmula molecular |
C12H12N2O4S |
|---|---|
Peso molecular |
280.30 g/mol |
Nombre IUPAC |
5-(4-methoxyphenoxy)-2-methylsulfanyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C12H12N2O4S/c1-17-7-3-5-8(6-4-7)18-9-10(15)13-12(19-2)14-11(9)16/h3-6,9H,1-2H3,(H,13,14,15,16) |
Clave InChI |
IPAJSBARXGWFNW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OC2C(=O)NC(=NC2=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


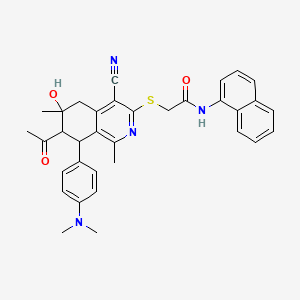

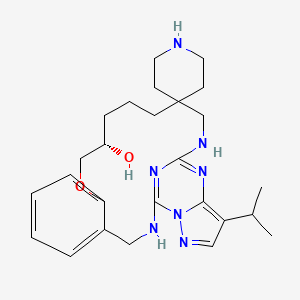
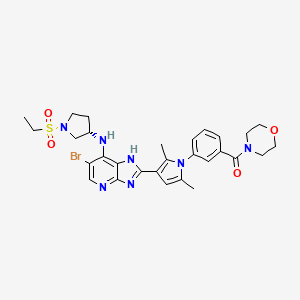
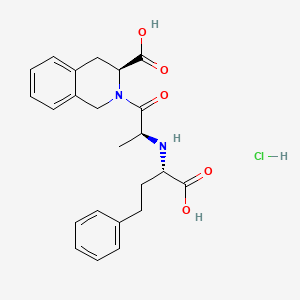
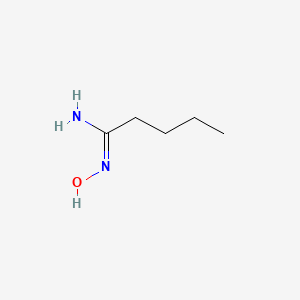
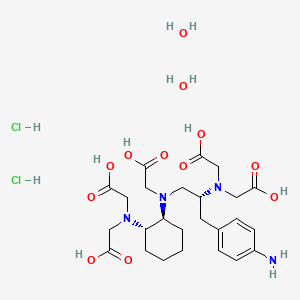
![2-(4-cyclohexylpiperazin-1-yl)-2-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]acetonitrile](/img/structure/B12362470.png)
